![molecular formula C11H18N2S B13531386 n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)
n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine is a compound that belongs to the class of tetrahydrobenzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydrobenzo[d]thiazole ring, which is a bicyclic structure containing both benzene and thiazole rings, and a propan-1-amine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone to form the tetrahydrobenzo[d]thiazole ring. This intermediate is then reacted with a suitable alkylating agent, such as 1-bromopropane, to introduce the propan-1-amine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine .
科学的研究の応用
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. For example, as an inhibitor of bacterial DNA gyrase B, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA and thus inhibiting bacterial replication . In cancer research, it inhibits the c-Met receptor tyrosine kinase, which is involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Another derivative with similar biological activities.
Benzothiazole derivatives: These compounds share the benzothiazole core structure and have been studied for various therapeutic applications.
Uniqueness
N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine is unique due to its specific combination of the tetrahydrobenzo[d]thiazole ring and the propan-1-amine group, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets, such as bacterial DNA gyrase B and c-Met receptor tyrosine kinase, highlights its versatility and potential in drug development .
特性
分子式 |
C11H18N2S |
|---|---|
分子量 |
210.34 g/mol |
IUPAC名 |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H18N2S/c1-2-7-12-8-11-13-9-5-3-4-6-10(9)14-11/h12H,2-8H2,1H3 |
InChIキー |
WHVLFWJDDBVQRM-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=NC2=C(S1)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


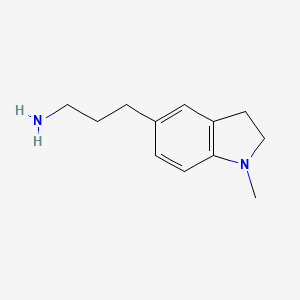
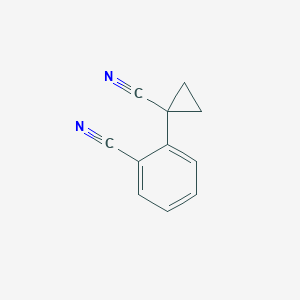
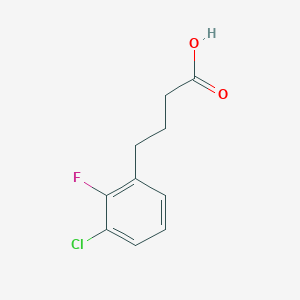
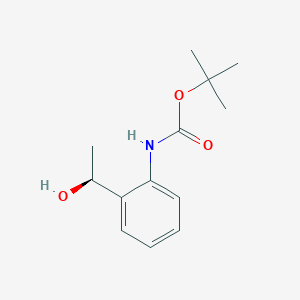
![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)

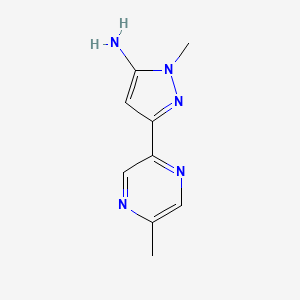
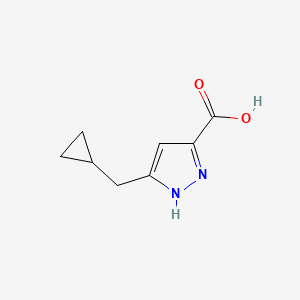
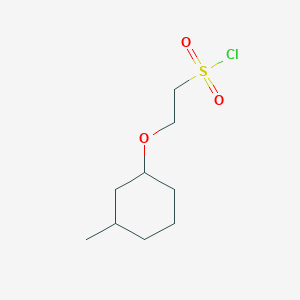
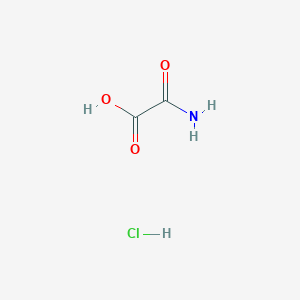

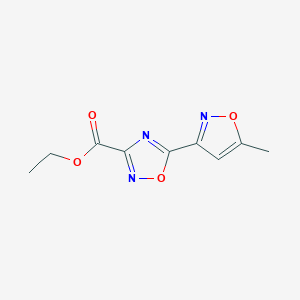
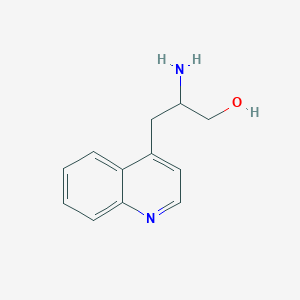
![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)
